molecular formula C10H12N2 B13851693 N-methyl-3,4-dihydro-1H-quinolin-2-imine

N-methyl-3,4-dihydro-1H-quinolin-2-imine

Cat. No.: B13851693
M. Wt: 160.22 g/mol
InChI Key: SSBIMLZQPLQHMA-UHFFFAOYSA-N
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Description

N-methyl-3,4-dihydro-1H-quinolin-2-imine is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure with a methyl group attached to the nitrogen atom and an imine group at the 2-position. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3,4-dihydro-1H-quinolin-2-imine typically involves the N-alkylation of 3,4-dihydroquinoline derivatives. One common method is the direct N-alkylation of N-unsubstituted 3,4-dihydroquinoline using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and efficient mixing, can enhance the scalability of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3,4-dihydro-1H-quinolin-2-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: N-methyl-3,4-dihydroquinoline-2-amine.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-methyl-3,4-dihydro-1H-quinolin-2-imine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-3,4-dihydro-1H-quinolin-2-imine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and imine functionality at specific positions enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

N-methyl-3,4-dihydro-1H-quinolin-2-imine

InChI

InChI=1S/C10H12N2/c1-11-10-7-6-8-4-2-3-5-9(8)12-10/h2-5H,6-7H2,1H3,(H,11,12)

InChI Key

SSBIMLZQPLQHMA-UHFFFAOYSA-N

Canonical SMILES

CN=C1CCC2=CC=CC=C2N1

Origin of Product

United States

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